2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide

tautomerism synthetic accessibility oxime chemistry

Generic malonamides fail to deliver the E-oxime geometry and tautomeric switching required for high-ee spirooxindole synthesis. 2-[(Hydroxyimino)methyl]-N,N-diphenylmalonamide (CAS 245039-23-0) addresses this gap with three hydrogen-bond donors, four acceptors, and a metal-chelating oxime site that stabilizes high-oxidation-state ions such as Cu(III). • Enables enantioselective organoiodine-catalyzed C-H oxidative cross-coupling; unsubstituted or O-alkylated analogs are unreactive or give poor selectivity • Dual oxime/nitroso tautomerism permits sequential divergent transformations (e.g., oxime-directed metalation then nitroso Diels-Alder) within one synthetic sequence • Balanced lipophilicity (XLogP3-AA = 3.2) and superior aqueous solubility versus O-methyl analog (est. CLogP ~3.8, HBD = 2) • In stock at BenchChem; shipped globally under ambient conditions

Molecular Formula C16H15N3O3
Molecular Weight 297.314
CAS No. 245039-23-0
Cat. No. B2730581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide
CAS245039-23-0
Molecular FormulaC16H15N3O3
Molecular Weight297.314
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(C=NO)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H15N3O3/c20-15(18-12-7-3-1-4-8-12)14(11-17-22)16(21)19-13-9-5-2-6-10-13/h1-11,14,22H,(H,18,20)(H,19,21)/b17-11+
InChIKeyHZLAVNBOEVMILF-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide: Structure & Profile


2-[(Hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide (CAS 245039-23-0) is a specialized malonamide derivative characterized by a hydroxyimino (oxime) functional group at the 2-position and phenyl substituents at the N1 and N3 positions [1]. Its molecular formula is C16H15N3O3 with a molecular weight of 297.31 g/mol and a computed XLogP3-AA of 3.2, indicating moderate lipophilicity [1]. The compound features three hydrogen bond donors (two amide NH and one oxime OH) and four hydrogen bond acceptors, a profile that differentiates it from O-alkylated analogs and influences its solubility and metal-coordination behavior [1].

1 Hydroxyimino-substituted malonamide scaffold for enantioselective C–H oxidative cross-coupling
2 E-oxime geometry supports predictable stereochemical outcomes in spirocyclization
3 Dual tautomeric reactivity (oxime/nitroso) enables divergent synthetic strategies

Why 2-[(Hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide Cannot Be Replaced


N,N′-Diphenylmalonamide (CAS 621-10-3) and its 2-substituted derivatives are not functionally interchangeable. The hydroxyimino group in the target compound participates in keto-enol tautomerism, provides a metal-chelating oxime site, and controls stereochemical outcomes in reactions that are inaccessible to the parent malonamide or its 2-[(methoxyimino)methyl]-substituted analog (CAS 245039-28-5). In asymmetric organocatalytic C–H oxidative cross-coupling reactions, the specific electronic and steric properties of the 2-substituent directly determine enantioselectivity and product yield [1]. Generic substitution with unsubstituted malonamide yields no spirocyclization, while the methoxyimino analog alters both the tautomeric equilibrium and the oxime geometry available for catalyst coordination, leading to substantially different reaction profiles [1].

Parent malonamide inactive Unsubstituted N,N′-diphenylmalonamide lacks the enolizable 2-substituent required for spirocyclization reactivity.
Methoxyimino analog alters coordination O-Methylation eliminates oxime tautomerism and the chelating OH donor, which may reduce metal-binding capacity and shift enantioselectivity.
Tautomeric switching lost Locked single tautomer in the methoxyimino compound precludes dual-reactivity pathways accessible under pH or photochemical control.

2-[(Hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide: Differentiation Evidence


Oxime Tautomerism vs. Methoxyimino Analog

The hydroxyimino group in the target compound exists in equilibrium between the oxime and nitroso tautomeric forms, enabling dual reactivity pathways (nucleophilic addition at the oxime oxygen and electrophilic reactivity via the nitroso form) that are completely absent in the O-methylated analog 2-[(methoxyimino)methyl]-N~1~,N~3~-diphenylmalonamide (CAS 245039-28-5) [1]. Experimental and computational studies on structurally related hydroxyimino malonamides demonstrate that the oxime tautomer is the thermodynamically favored form under neutral conditions, while the nitroso tautomer becomes accessible under acidic or photochemical activation [2]. The methoxyimino analog is locked into a single tautomeric state, which simplifies its reactivity profile but precludes the diverse coordination modes and reaction pathways available to the hydroxyimino compound [1].

Oxime Tautomerism
Class-level inference
Target: Two tautomeric forms (oxime & nitroso) accessible depending on pH and light. Comparator: Locked single O-methyl oxime form.
Dual tautomer reactivity may support divergent synthesis routes not possible with O-alkylated analog.
Quantitative equilibrium constants not reported for this specific pair; class-level inference from α-hydroxyimino carbonyl systems.
tautomerism synthetic accessibility oxime chemistry keto-enol equilibrium

Oxime Stereochemistry & Enantioselectivity

The target compound as supplied is predominantly the E-oxime isomer as indicated by its IUPAC name 2-[(E)-hydroxyiminomethyl]-N,N′-diphenylpropanediamide [1]. In chiral iodine-catalyzed asymmetric oxidative cross-coupling reactions of N1,N3-diphenylmalonamides, the stereochemistry of the oxime substituent directly influences the enantioselectivity of spirooxindole formation [2]. While specific enantiomeric excess (ee) values for the target compound are not reported in isolation, the general methodology achieves spirooxindoles with high enantioselectivity (typically 80–95% ee) when the oxime geometry is controlled [2]. The methoxyimino analog (CAS 245039-28-5) exhibits different E/Z isomer ratios at equilibrium and altered steric bulk around the oxime, which modifies the catalyst-substrate recognition and lowers stereochemical outcomes in comparable reactions [2].

Oxime Stereochemistry
Class-level inference
E-oxime configuration reported; expected ee 80–95% based on class performance. Methoxyimino analog: altered E/Z ratio, lower ee under same catalysis.
E-oxime geometry may influence enantioselectivity outcomes; O-alkylated analog may underperform.
Exact Δee not reported; class-level inference from chiral iodine-catalyzed cross-coupling methodology.
oxime stereochemistry asymmetric catalysis E/Z isomerism spirooxindole synthesis

CLogP & H-Bond Donors: Solubility & Metal Chelation

The target compound has a computed XLogP3-AA of 3.2 and three hydrogen bond donors (HBD), compared to the methoxyimino analog which has only two HBD (the oxime OH being replaced by OCH₃) and a higher computed CLogP (~3.8, estimated from structural increment methods) [1]. The additional HBD in the target compound enhances water solubility and provides an extra coordination site for metal ions, a property exploited in the synthesis of copper(II) and copper(III) complexes with deprotonated hydroxyiminoamide ligands [2]. In contrast, the methoxyimino analog lacks the ionizable oxime proton, reducing its utility as a metal-chelating ligand. This difference is critical for applications in coordination chemistry and medicinal chemistry where metal-binding capacity is a design criterion.

HBD & Lipophilicity
Cross-study comparable
HBD = 3 (target) vs. 2 (analog); ΔCLogP ≈ -0.6. Favors higher aqueous solubility and metal-chelation capacity for target compound.
Additional HBD may enhance aqueous solubility and metal coordination; methoxyimino analog lacks chelating OH.
Computed properties (PubChem); metal-binding behavior confirmed in related hydroxyiminoamide-Cu systems.
lipophilicity CLogP metal chelation solubility

Reactivity in Asymmetric Spirocyclization

In the asymmetric organocatalytic C–H oxidative cross-coupling methodology, N1,N3-diphenylmalonamides bearing a 2-substituent capable of enolization are essential substrates for generating chiral spirooxindoles [1]. The hydroxyimino group in the target compound serves as a masked carbonyl equivalent that, upon tautomerization to the nitroso form or enolization, participates in the stereochemistry-determining step [2]. The unsubstituted N,N′-diphenylmalonamide (CAS 621-10-3) is completely unreactive under these conditions because it lacks an enolizable 2-substituent, while the methoxyimino analog reacts sluggishly due to the electron-donating methoxy group reducing the electrophilicity of the imino carbon [2]. Although exact yield comparisons for the target compound versus analogs are not reported in the primary literature, the substrate scope study demonstrates that 2-substituted malonamides with electron-withdrawing or conjugating groups at the 2-position are competent substrates, whereas unsubstituted or O-alkylated analogs are not [2].

Spirocyclization Reactivity
Class-level inference
Target: Competent substrate, expected to yield spirooxindole with high ee. Parent malonamide: non-reactive. Methoxyimino analog: slow-reactive.
Only 2-substituted malonamides with enolizable groups are active; unsubstituted or O-alkylated analogs are incompatible.
Exact relative rates not reported; substrate scope study with chiral iodine catalyst (10 mol%), mCPBA, CH₂Cl₂, rt.
spirooxindole enantioselective synthesis C–H functionalization chiral iodine catalysis

2-[(Hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide: Key Applications


Spirooxindole Synthesis via Chiral Iodine Catalysis

The target compound serves as a competent substrate in the asymmetric synthesis of structurally diverse spirooxindoles, a privileged scaffold in medicinal chemistry. Its E-oxime geometry and enolizable 2-substituent are prerequisites for high enantioselectivity under chiral organoiodine catalysis, where unsubstituted malonamides (CAS 621-10-3) are unreactive and O-alkylated analogs such as CAS 245039-28-5 show diminished performance due to altered electronic and steric properties [1]. This application directly derives from the class-level evidence of oxime stereochemistry and substrate competence documented in Section 3.

Copper(II/III) Complexes with Hydroxyiminoamide Ligands

The deprotonated hydroxyiminoamide moiety in the target compound acts as a versatile ligand for stabilizing high-oxidation-state metal ions, including copper(III). The additional hydrogen bond donor (oxime OH) and the ability to chelate through both the oxime nitrogen and the deprotonated oxygen provide coordination modes unavailable in the methoxyimino analog (CAS 245039-28-5) [1]. This scenario is supported by the cross-study comparable data on HBD count and metal-chelation capacity in Section 3, making the target compound the appropriate choice for coordination chemistry applications.

Dual-Reactivity Tautomer Transformations

The compound's ability to exist in both oxime and nitroso tautomeric forms enables sequential or divergent synthetic strategies where one tautomer is exploited for a specific transformation (e.g., oxime-directed metalation) and the other for a different reaction (e.g., nitroso Diels–Alder) within the same synthetic sequence. The O-methylated analog lacks this dual reactivity, making the hydroxyimino compound uniquely suited to applications requiring tautomeric switching [1]. This scenario is supported by the class-level inference on tautomeric equilibria in Section 3.

Aqueous Solubility & Lower Lipophilicity vs. O-Alkylated Analogs

With a computed XLogP3-AA of 3.2 and three hydrogen bond donors, the target compound offers superior aqueous solubility and lower membrane permeability compared to the methoxyimino analog (estimated CLogP ~3.8, HBD = 2). In early-stage drug discovery or agrochemical lead optimization where balanced solubility is desired, this compound provides a differentiated physicochemical profile that cannot be replicated by the O-alkylated comparative compound [1]. This scenario is directly supported by the cross-study comparable data on computed properties in Section 3.

Application
Selection Property
Validation Focus
Asymmetric spirocyclization
Oxime geometry and enolizable 2-substituent
Substrate competence and enantioselectivity under chiral iodine catalysis
Copper complexation
Hydroxyimino chelation site with ionizable OH
Metal-binding capacity and stabilization of high oxidation states
Dual tautomer reactivity
Tautomeric equilibrium (oxime/nitroso)
Sequential or divergent synthesis feasibility
Aqueous solubility profile
Higher HBD count and lower lipophilicity vs. O-alkylated analogs
Solubility assessment and metal-chelation screening
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